89-Fold β1-Selectivity vs. β2 Receptors: Superior Cardioselectivity Compared to Timolol and Levobunolol
Levobetaxolol exhibits 89-fold functional β1-selectivity over β2-adrenergic receptors, representing the highest cardioselectivity among clinically used ophthalmic beta-blockers [1]. In cloned human receptors, levobetaxolol displays a Ki of 0.76 nM at β1 and 32.6 nM at β2, resulting in a 43-fold binding selectivity . In contrast, levobunolol exhibits a 140-fold β2-receptor selectivity, and timolol is essentially nonselective [2]. This stark difference in selectivity profile directly translates to reduced pulmonary and cardiovascular side effect liability for levobetaxolol.
| Evidence Dimension | Beta-adrenergic receptor selectivity |
|---|---|
| Target Compound Data | Levobetaxolol: 89-fold β1-selective (functional) and Ki β1=0.76 nM, Ki β2=32.6 nM (binding) |
| Comparator Or Baseline | Levobunolol: 140-fold β2-selective. Timolol: nonselective. |
| Quantified Difference | Levobetaxolol is 89-fold β1-selective; levobunolol is β2-selective; timolol is nonselective. |
| Conditions | Functional antagonism at cloned human β1 and β2 receptors; radioligand binding assays using cloned human receptors. |
Why This Matters
High β1-selectivity minimizes β2-mediated adverse effects (e.g., bronchospasm, vasodilation), making levobetaxolol a safer choice for patients with respiratory comorbidities.
- [1] Sharif NA, Xu SX, Crider JY, McLaughlin M, Davis TL. Levobetaxolol (Betaxon) and other beta-adrenergic antagonists: preclinical pharmacology, IOP-lowering activity and sites of action in human eyes. J Ocul Pharmacol Ther. 2001;17(4):305-317. PMID: 11572462. View Source
- [2] Sharif NA, Xu SX, Crider JY, McLaughlin M, Davis TL. Levobetaxolol (Betaxon) and other beta-adrenergic antagonists: preclinical pharmacology, IOP-lowering activity and sites of action in human eyes. J Ocul Pharmacol Ther. 2001;17(4):305-317. PMID: 11572462. View Source
